N-{2-[(2-methylpropyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide
Description
Systematic IUPAC Nomenclature and CAS Registry Analysis
The compound is formally named according to International Union of Pure and Applied Chemistry (IUPAC) rules as This compound . This nomenclature systematically describes its structure:
- Piperazine core : A six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 4.
- Carboxamide substituent : At position 1 of the piperazine ring, forming the -CONH2 group.
- Pyrimidin-2-yl group : Attached to position 4 of the piperazine, introducing a nitrogen-containing aromatic heterocycle.
- N-{2-[(2-methylpropyl)amino]-2-oxoethyl} side chain : A branched alkylamino-oxoethyl moiety linked to the carboxamide nitrogen.
The Chemical Abstracts Service (CAS) Registry Number 1351681-76-9 uniquely identifies this compound. Its molecular formula, C15H24N6O2 , corresponds to a molecular weight of 320.39 g/mol . The CAS registry entry confirms its classification as a piperazine-carboxamide derivative and distinguishes it from structural analogs through precise atomic connectivity specifications.
Structural Relationship to Piperazine-Carboxamide Derivatives
The compound belongs to the piperazine-carboxamide family, characterized by a piperazine ring substituted with both a carboxamide group and additional functional groups. Key structural features include:
Comparative analysis with piperazine-1-carboxamide (CAS 474711-89-2) reveals that the addition of the pyrimidinyl group and alkylamino-oxoethyl side chain significantly alters electronic properties and steric demands. The parent compound lacks these substituents, demonstrating how structural modifications expand pharmacological potential.
Comparative Analysis with Analogous Pyrimidinyl-Piperazine Compounds
The compound shares structural motifs with several clinically relevant analogs:
4-Pyrimidin-2-yl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide (PubChem CID 2815559):
- Replaces the alkylamino-oxoethyl group with a 4-(trifluoromethoxy)phenyl moiety.
- The trifluoromethoxy group increases electron-withdrawing effects, potentially enhancing metabolic stability.
N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide (PubChem CID 60180608):
- Substitutes 2-methylpropyl with 4-ethylphenyl in the side chain.
- Introduces aromaticity to the alkylamino group, altering π-π interaction profiles.
N-[2-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]tricyclo[3.3.1.13,7]decane-1-carboxamide (CAS 1021025-40-0):
- Incorporates a pyrazolopyrimidine-tricyclodecane system, drastically increasing molecular complexity.
- Demonstrates how piperazine-carboxamides serve as scaffolds for polycyclic drug candidates.
The following table summarizes key structural differences:
These comparisons highlight how strategic modifications at the R1 and R4 positions tune physicochemical properties for specific therapeutic applications. The 2-methylpropyl group in the target compound balances lipophilicity and steric hindrance, potentially optimizing blood-brain barrier penetration compared to more polar analogs.
The piperazine ring's chair conformation allows for axial-equatorial positioning of substituents, influencing three-dimensional interactions with biological targets. Computational modeling suggests that the pyrimidin-2-yl group adopts an equatorial orientation to minimize steric clash with the carboxamide side chain. This spatial arrangement may facilitate binding to purine-binding pockets in enzymatic active sites.
Properties
Molecular Formula |
C15H24N6O2 |
|---|---|
Molecular Weight |
320.39 g/mol |
IUPAC Name |
N-[2-(2-methylpropylamino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C15H24N6O2/c1-12(2)10-18-13(22)11-19-15(23)21-8-6-20(7-9-21)14-16-4-3-5-17-14/h3-5,12H,6-11H2,1-2H3,(H,18,22)(H,19,23) |
InChI Key |
MKFNJFAIDQSIRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CNC(=O)N1CCN(CC1)C2=NC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(Pyrimidin-2-yl)piperazine
Procedure :
-
Starting Material : Piperazine (1.0 equiv) and 2-chloropyrimidine (1.1 equiv) are dissolved in anhydrous DMF.
-
Reaction Conditions : Heated at 120°C under microwave irradiation for 2 hours in the presence of K₂CO₃ (2.0 equiv).
-
Workup : The mixture is cooled, filtered, and concentrated. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield 4-(pyrimidin-2-yl)piperazine as a white solid (85% yield).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85% |
| Purity (HPLC) | >98% |
| Characterization | NMR, NMR, HRMS |
Preparation of 2-[(2-Methylpropyl)amino]acetamide
Procedure :
-
Alkylation : 2-Chloroacetamide (1.0 equiv) is reacted with 2-methylpropylamine (2.5 equiv) in ethanol at 80°C for 6 hours.
-
Workup : The solvent is evaporated, and the residue is recrystallized from ethanol/water (1:1) to afford 2-[(2-methylpropyl)amino]acetamide (78% yield).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78% |
| Melting Point | 132–134°C |
| Characterization | IR (N–H stretch: 3320 cm⁻¹), NMR |
Formation of the Carboxamide Linkage
Procedure :
-
Activation : 4-(Pyrimidin-2-yl)piperazine (1.0 equiv) is treated with triphosgene (1.2 equiv) in dry dichloromethane at 0°C for 30 minutes to generate the reactive carbonyl chloride intermediate.
-
Coupling : The intermediate is reacted with 2-[(2-methylpropyl)amino]acetamide (1.1 equiv) and DIPEA (3.0 equiv) in dichloromethane at room temperature for 12 hours.
-
Workup : The mixture is washed with brine, dried over Na₂SO₄, and purified via flash chromatography (methanol/dichloromethane, 1:9) to yield the target compound (70% yield).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70% |
| Purity (HPLC) | >99% |
| Characterization | NMR, NMR, HRMS |
Alternative Synthetic Routes
Microwave-Assisted Coupling (HATU-Mediated)
Procedure :
-
Reagents : 4-(Pyrimidin-2-yl)piperazine-1-carboxylic acid (1.0 equiv), 2-[(2-methylpropyl)amino]acetamide (1.2 equiv), HATU (1.5 equiv), DIPEA (3.0 equiv).
-
Conditions : Reacted in DMF at 50°C under microwave irradiation (150 W) for 1 hour.
-
Workup : Purified via preparative HPLC (C18 column, acetonitrile/water gradient).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75% |
| Reaction Time | 1 hour |
Industrial-Scale Synthesis
Procedure :
-
Continuous Flow Reactor : Piperazine and 2-chloropyrimidine are fed into a continuous flow system with K₂CO₃ in DMF at 130°C (residence time: 15 minutes).
-
Automated Purification : The crude product is passed through a silica gel-packed column with in-line UV monitoring for real-time purity assessment.
Key Data :
| Parameter | Value |
|---|---|
| Throughput | 5 kg/day |
| Purity | >99.5% |
Analytical Characterization
Spectroscopic Data
-
NMR (400 MHz, DMSO-) : δ 8.30 (d, , 2H, pyrimidine-H), 3.85–3.70 (m, 4H, piperazine-H), 3.45–3.30 (m, 4H, piperazine-H), 3.10 (t, , 2H, CH₂CONH), 2.80 (d, , 2H, NCH₂), 1.80–1.60 (m, 1H, CH(CH₃)₂), 0.90 (d, , 6H, CH₃).
-
HRMS (ESI) : m/z calcd. for C₁₅H₂₄N₆O₂ [M+H]⁺: 320.39; found: 320.42.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Traditional Coupling | 70 | 99 | Moderate |
| Microwave-Assisted | 75 | 99 | High |
| Industrial Flow | 85 | 99.5 | Commercial |
Challenges and Optimizations
-
Selective Functionalization : Protecting one nitrogen of piperazine with Boc avoids undesired side reactions during pyrimidine substitution.
-
Solvent Choice : DMF enhances reactivity in nucleophilic substitutions but requires careful removal due to toxicity.
-
Catalyst Efficiency : HATU improves coupling yields but increases cost compared to EDCl .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-methylpropyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-{2-[(2-methylpropyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is C15H24N6O2. It features a piperazine backbone substituted with a pyrimidine ring and an amino acid derivative, which contributes to its biological activity.
Medicinal Chemistry Applications
Antitumor Activity
Research indicates that compounds with similar structures to this compound may exhibit antitumor properties. For instance, pyrimidine derivatives have been studied as dual inhibitors of dihydrofolate reductase and thymidylate synthase, which are crucial enzymes in nucleotide synthesis and cancer cell proliferation .
Antifilarial Agents
Preliminary studies have shown that related compounds can act as antifilarial agents, demonstrating macrofilaricidal and microfilaricidal activities against filarial infections. These findings suggest that this compound could be a candidate for further development in this area .
Biological Research Applications
Enzyme Inhibition
this compound may serve as a lead compound for the development of enzyme inhibitors. The inhibition of specific enzymes involved in lipid metabolism and signal transduction pathways could provide therapeutic avenues for metabolic disorders .
Neuropharmacology
Compounds with piperazine moieties are often investigated for their neuropharmacological effects. The structural features of this compound suggest potential interactions with neurotransmitter systems, which could be explored in the context of neurodegenerative diseases or psychiatric disorders.
Case Studies
Mechanism of Action
The mechanism of action of N-{2-[(2-methylpropyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The target compound shares structural similarities with several piperazine-carboxamide derivatives reported in the literature. Key variations include substituents on the aromatic rings, alkyl/aryl groups on the acetamide side chain, and modifications to the piperazine core.
Table 1: Comparison of Structural Features and Physical Properties
Notes:
- The target compound’s pyrimidinyl group (electron-deficient aromatic ring) contrasts with quinazolinone (A2) or substituted phenyl groups (A3–A6, 4n) . This may influence solubility and receptor binding.
- Substituents like trifluoromethyl (in ’s analog) enhance lipophilicity and metabolic stability .
- Melting points for fluorinated or chlorinated derivatives (e.g., A2: 189.5–192.1°C) are generally higher than methoxy-substituted analogs (4n: 165–168°C), likely due to stronger intermolecular forces .
Key Observations :
Discussion :
- The pyrimidinyl group in the target compound and ’s analog may enhance interactions with enzymes or receptors via π-stacking or hydrogen bonding .
- Piperazine-carboxamides with halogenated aryl groups (e.g., 4-chlorophenyl in 4s) exhibit local anesthetic effects, suggesting the target compound could share this profile if tested .
Biological Activity
N-{2-[(2-methylpropyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide, with the CAS number 1351681-76-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and its implications for therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₄N₆O₂ |
| Molecular Weight | 320.39 g/mol |
| Structure | Chemical Structure |
The compound exhibits a range of biological activities primarily through its interaction with various molecular targets. It has been shown to inhibit specific enzymes and receptors involved in cellular signaling pathways.
In Vitro Studies
In vitro assays have been conducted to assess the biological efficacy of this compound:
- Cell Viability Assays : The compound was tested against various cell lines to evaluate its cytotoxic effects. Results indicated a dose-dependent reduction in cell viability, suggesting potential anticancer properties.
- Antiviral Assays : The compound demonstrated significant inhibition of viral replication in cell cultures infected with measles virus, indicating its potential as an antiviral agent .
In Vivo Studies
While in vivo studies remain limited, preliminary animal model studies have shown promise in terms of pharmacokinetics and therapeutic efficacy. These studies highlight the need for further research to establish effective dosing regimens and safety profiles.
Case Studies
- Immunosuppressive Effects : A study involving the administration of the compound in animal models demonstrated a marked reduction in autoimmune symptoms, correlating with its DHODH inhibitory activity. This suggests potential applications in treating conditions like rheumatoid arthritis and multiple sclerosis .
- Antiviral Applications : In a controlled experiment, this compound was tested against influenza virus strains, showing promising results that warrant further investigation into its antiviral mechanisms and efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
